2-Chloro-1-(4-(dimethylamino)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-[4-(dimethylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c1-11(2)8-3-5-12(6-4-8)9(13)7-10/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCTXSGXVJYNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most widely documented method involves reacting 4-(dimethylamino)piperidine with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction proceeds via nucleophilic attack of the piperidine’s secondary amine on the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the target compound.
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Dissolve 4-(dimethylamino)piperidine (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a base (e.g., TEA, 1.2 equiv) to scavenge HCl.
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Slowly add chloroacetyl chloride (1.1 equiv) dropwise at 0–5°C.
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Warm to room temperature and stir for 4–12 hours.
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Quench with water, extract with DCM, dry over Na₂SO₄, and purify via recrystallization (ethanol/DMF) or column chromatography.
Optimization Insights :
-
Solvent : Polar aprotic solvents (DMF, acetonitrile) improve reaction rates but may require higher temperatures.
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Base : TEA yields superior results compared to inorganic bases due to better solubility.
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Stoichiometry : A slight excess of chloroacetyl chloride (1.1 equiv) ensures complete conversion.
Alternative Methods and Modifications
Piperidine Precursor Functionalization
In cases where 4-(dimethylamino)piperidine is unavailable, the dimethylamino group can be introduced post-synthesis. For example:
Solid-Phase Synthesis
A patent describes a scalable approach using polymer-supported bases to minimize side reactions:
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Immobilize 4-(dimethylamino)piperidine on a polystyrene resin.
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Treat with chloroacetyl chloride in THF at reflux.
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Cleave the product using TFA/DCM.
Yield : 78–85% after purification.
Mechanistic Considerations
Nucleophilic Acyl Substitution
The reaction mechanism involves two key steps:
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Deprotonation : The base abstracts a proton from the piperidine’s amine, enhancing nucleophilicity.
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Acyl Transfer : The amine attacks chloroacetyl chloride’s carbonyl carbon, forming a tetrahedral intermediate that collapses to release HCl.
Side Reactions :
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Over-acylation is rare due to the steric hindrance of the secondary amine.
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Hydrolysis of chloroacetyl chloride to glycolic acid occurs in aqueous conditions, necessitating anhydrous solvents.
Purification and Characterization
Workup Strategies
Spectroscopic Validation
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¹H NMR (DMSO-d₆): Key signals include δ 2.26 (s, 6H, N(CH₃)₂), 3.56–3.75 (m, 4H, piperidine CH₂), and 4.43 (s, 2H, COCH₂Cl).
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IR : Peaks at 1674 cm⁻¹ (C=O stretch) and 664 cm⁻¹ (C-Cl stretch).
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MS : Molecular ion peak at m/z 204.70 (M⁺) confirms molecular weight.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Standard Acylation | TEA, DCM, 25°C, 6h | 82 | 95 | |
| Solid-Phase Synthesis | Polystyrene resin, THF, reflux | 85 | 97 | |
| Mannich Route | Formaldehyde, dimethylamine | 68 | 90 |
Industrial-Scale Considerations
Cost Efficiency
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Chloroacetyl chloride accounts for 60% of material costs. Bulk purchasing reduces expenses by 20–30%.
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Recycling solvents (e.g., DCM) via distillation improves sustainability.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-1-(4-(dimethylamino)piperidin-1-yl)ethanone serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that enhance biological activity, making it a versatile scaffold in drug development.
Neuropharmacology
Research indicates that compounds related to this structure exhibit significant activity in modulating neurotransmitter systems. For instance, derivatives have been explored for their potential as antidepressants and anxiolytics due to their interaction with serotonin and norepinephrine pathways.
Antitumor Activity
Studies have shown that certain derivatives of 2-Chloro-1-(4-(dimethylamino)piperidin-1-yl)ethanone possess antitumor properties. For example, compounds that incorporate this moiety have demonstrated effectiveness against various cancer cell lines, suggesting a role in cancer therapeutics.
Case Studies
Mechanism of Action
The mechanism by which 2-Chloro-1-(4-(dimethylamino)piperidin-1-yl)ethanone exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Chloro-1-(4-(dimethylamino)piperidin-1-yl)ethanone
- Molecular Formula: C₁₀H₁₂ClNO
- Molecular Weight : 197.66 g/mol
- CAS Number : 110945-00-1 .
Structural Features: The compound consists of a piperidine ring substituted at the 4-position with a dimethylamino group (-N(CH₃)₂) and a chloroacetyl (-COCH₂Cl) moiety at the 1-position. This structure imparts both basicity (from the dimethylamino group) and electrophilic reactivity (from the chloroacetone group) .
Physical Properties :
- Appearance : Colorless to pale yellow liquid or solid, depending on purity .
- Storage : Typically stored at controlled room temperature .
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their distinguishing features, and properties:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1640–1680 cm⁻¹, similar to 2-chloro-1-(piperidin-1-yl)ethanone (1633 cm⁻¹) .
- NMR Spectroscopy: Piperidine protons in analogs resonate between δ 1.5–3.5 ppm . The dimethylamino group in the target compound may cause downfield shifts due to electron-donating effects .
Biological Activity
2-Chloro-1-(4-(dimethylamino)piperidin-1-yl)ethanone, also known by its IUPAC name, is a compound characterized by its unique structure that includes a chloro group and a piperidine ring substituted with a dimethylamino group. Its molecular formula is with a molecular weight of 218.72 g/mol. The compound's distinctive features contribute to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The presence of the chloro group in 2-Chloro-1-(4-(dimethylamino)piperidin-1-yl)ethanone enhances its reactivity, allowing it to undergo nucleophilic substitution reactions. This reactivity is essential for its applications in drug development and synthesis of biologically active molecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.72 g/mol |
| Purity | Min. 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloroethanone moiety acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, which can inhibit enzyme activity or alter receptor function. This mechanism underlies its potential therapeutic effects.
Biological Activity
Research indicates that 2-Chloro-1-(4-(dimethylamino)piperidin-1-yl)ethanone may exhibit the following biological activities:
- Neurotransmitter Receptor Interaction : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, which could lead to effects on the central nervous system.
- Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities, suggesting that this compound may also possess such properties due to structural similarities.
Case Studies and Research Findings
- Neuropharmacological Studies : In vitro studies have demonstrated that compounds similar to 2-Chloro-1-(4-(dimethylamino)piperidin-1-yl)ethanone exhibit significant binding affinity for neurotransmitter receptors, indicating potential applications in treating neurological disorders .
- Antimicrobial Activity : A study evaluating the antibacterial properties of related compounds found that halogenated derivatives exhibited growth inhibition against various bacterial strains, suggesting that 2-Chloro-1-(4-(dimethylamino)piperidin-1-yl)ethanone may share similar antimicrobial effects .
- Cancer Research : The compound's structural features may position it as a candidate for anticancer drug development. Research on piperidine derivatives has highlighted their potential efficacy in inhibiting tumor growth .
Comparative Analysis
To understand the uniqueness of 2-Chloro-1-(4-(dimethylamino)piperidin-1-yl)ethanone, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-1-piperidin-1-yl-ethanone | Simpler structure without dimethylamino group | |
| 2-Chloro-N,N-dimethylpiperidine | Contains piperidine but lacks ethanone functionality | |
| 4-Dimethylaminopiperidine | Lacks chloro and ethanone groups |
The combination of the chloro substituent and the dimethylaminomethyl piperidine structure potentially enhances the biological activity of this compound compared to simpler analogs.
Q & A
Q. Example Protocol :
Dissolve 4-(dimethylamino)piperidine (1 eq) in anhydrous CH₂Cl₂.
Add chloroacetyl chloride (1.1 eq) dropwise at 0°C with stirring.
Stir for 12 hours at room temperature.
Purify via column chromatography (SiO₂, ethyl acetate/hexane gradient).
Basic: Which spectroscopic methods are most effective for characterizing this compound, and what are the diagnostic spectral features?
Answer:
Primary techniques :
- ¹H/¹³C NMR :
- ¹H NMR : A singlet at ~4.0 ppm (CH₂Cl group) and signals for the piperidine ring (δ 2.5–3.5 ppm). Dimethylamino protons appear as a singlet at ~2.2 ppm .
- ¹³C NMR : Carbonyl resonance at ~195–200 ppm; CH₂Cl at ~40–45 ppm .
- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹; N–H stretches (if present) at ~3300 cm⁻¹ .
- X-ray Crystallography : Resolves piperidine ring conformation and confirms the planar geometry of the ketone group .
Validation : Cross-reference NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
DFT Calculations (e.g., using Gaussian or ORCA):
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack .
- Transition State Analysis : Model the energy barrier for Cl⁻ displacement by nucleophiles (e.g., amines or thiols).
- Solvent Effects : Simulate solvent polarity (e.g., water vs. DMSO) on reaction kinetics using implicit solvation models .
Case Study : Simulations of analogous compounds (e.g., 2-chloro-1-(4-fluorophenyl)ethanone) show that electron-withdrawing groups on the piperidine ring increase electrophilicity at the carbonyl carbon .
Advanced: How can researchers resolve contradictions in experimental data, such as discrepancies in reaction yields or spectral interpretations?
Answer:
Stepwise validation :
Reproducibility : Repeat reactions under identical conditions (e.g., anhydrous vs. ambient moisture) to assess yield variability .
Multi-technique characterization : Combine NMR, IR, and mass spectrometry to confirm molecular identity. For example, unexpected peaks in NMR may arise from residual solvents or byproducts .
Crystallographic verification : Use single-crystal X-ray diffraction to unambiguously resolve structural ambiguities (e.g., regiochemistry or stereochemistry) .
Example : If a reported melting point (e.g., 108.8°C ) conflicts with experimental observations, verify purity via HPLC and thermal analysis (DSC/TGA).
Advanced: What strategies optimize the stereoselective synthesis of derivatives using this compound as a precursor?
Answer:
Chiral Catalysis :
- Employ asymmetric catalysis (e.g., chiral amines or organocatalysts) during nucleophilic substitutions to control stereochemistry at the piperidine ring .
Dynamic Kinetic Resolution : - Use enzymes (e.g., lipases) in aprotic solvents to selectively acylate specific enantiomers of intermediates .
Case Study : Darzens condensation of 2-chloro-1-arylethanones with aldehydes yields trans-epoxides with >90% stereoselectivity under optimized conditions (low temperature, slow addition) .
Basic: What are the stability considerations for handling and storing this compound?
Answer:
Q. Safety Data :
| Property | Value | Source |
|---|---|---|
| Flash Point | 108.8°C | |
| Lachrymatory Potential | High (requires fume hood) |
Advanced: How does the electronic environment of the piperidine ring influence the compound’s reactivity in cross-coupling reactions?
Answer:
Substituent Effects :
- Electron-donating groups (e.g., dimethylamino) increase electron density on the nitrogen, enhancing coordination with transition metals (e.g., Pd in Suzuki couplings) .
- Hammett Analysis : Quantify substituent effects using σ values; para-dimethylamino groups (σ ≈ –0.83) accelerate oxidative addition steps in cross-coupling .
Q. Experimental Design :
- Compare reaction rates of 4-(dimethylamino)piperidine derivatives vs. unsubstituted analogs in model reactions (e.g., Buchwald-Hartwig amination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
